molecular formula C15H14N4O2S B5784144 Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-methylpyrimidine-5-carboxylate

Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-methylpyrimidine-5-carboxylate

Cat. No.: B5784144
M. Wt: 314.4 g/mol
InChI Key: AJOTZFRZHWJFQF-UHFFFAOYSA-N
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Description

Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-methylpyrimidine-5-carboxylate is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-methylpyrimidine-5-carboxylate typically involves the reaction of 2-aminobenzothiazole with ethyl glyoxylate under specific conditions. The reaction is often carried out in the presence of a base such as sodium dioctyl sulfosuccinate (SDOSS) in a micellar solution . The reaction mixture is then refluxed to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of microwave irradiation, can improve the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-methylpyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with biochemical pathways, leading to its observed biological effects. Molecular docking studies have shown that this compound can bind to various protein targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-methylpyrimidine-5-carboxylate stands out due to its unique combination of a benzothiazole and pyrimidine moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2-(1,3-benzothiazol-2-ylamino)-4-methylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-3-21-13(20)10-8-16-14(17-9(10)2)19-15-18-11-6-4-5-7-12(11)22-15/h4-8H,3H2,1-2H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOTZFRZHWJFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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